molecular formula C20H17N3O3S2 B2696127 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941931-54-0

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2696127
CAS No.: 941931-54-0
M. Wt: 411.49
InChI Key: IWUNBFPCLOCOTN-UHFFFAOYSA-N
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Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic organic compound designed for research applications. Its structure incorporates a thiazole ring, which is a privileged scaffold in medicinal chemistry known to confer a wide range of biological activities. Thiazole-containing compounds are present in numerous FDA-approved drugs and are frequently investigated for their antimicrobial, anti-inflammatory, and anticancer properties . This compound features a 4-cyanophenyl moiety attached to the 4-position of the thiazole ring and a 4-(ethylsulfonyl)phenylacetamide group at the 2-position. The ethylsulfonyl group is a notable structural feature found in biologically active molecules, sometimes associated with targeting specific receptors . Specifically, a closely related compound with a similar acetamide-linked thiazole structure has been identified in patent literature as an apelin receptor (APJ) agonist . As such, this compound is of significant interest for investigational applications in cardiovascular research, metabolic studies, and research into energy homeostasis, given the apelin receptor's role in these physiological processes . Researchers can utilize this molecule as a key intermediate or a core structure for developing novel bioactive agents. Please note: This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-2-28(25,26)17-9-5-14(6-10-17)11-19(24)23-20-22-18(13-27-20)16-7-3-15(12-21)4-8-16/h3-10,13H,2,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUNBFPCLOCOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole moiety, which is known for its role in various bioactive compounds. The thiazole ring contributes to the compound's ability to interact with biological targets, making it a versatile scaffold in drug design. The molecular formula is C20_{20}H20_{20}N2_{2}O3_{3}S, with a molecular weight of approximately 364.45 g/mol.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide. Research indicates that thiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For instance, derivatives with similar structures have shown promising results against human lung adenocarcinoma cells (A549), demonstrating significant cytotoxicity with IC50_{50} values in the micromolar range .

Anticonvulsant Properties

Thiazole derivatives have been investigated for their anticonvulsant effects. Compounds structurally related to this compound have demonstrated efficacy in reducing seizure activity in various animal models. A study reported that certain thiazole-linked compounds provided protection against seizures induced by electroshock and pentylenetetrazol, suggesting their potential as therapeutic agents for epilepsy .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazoles are also noteworthy. Research has shown that compounds containing thiazole rings can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The structure-activity relationship studies have indicated that modifications on the phenyl rings and the thiazole moiety significantly influence biological activity. For example, electron-withdrawing groups tend to enhance anticancer activity by increasing the compound's lipophilicity and cellular uptake .

Case Study 1: Anticancer Activity

In a study examining a series of thiazole derivatives, this compound was tested against several cancer cell lines, including breast and lung cancers. The compound exhibited IC50_{50} values below 10 µM, indicating strong cytotoxic effects compared to standard chemotherapeutics like cisplatin .

Case Study 2: Anticonvulsant Efficacy

In an experimental model for epilepsy, a derivative containing the thiazole moiety was administered to mice subjected to pentylenetetrazol-induced seizures. The compound significantly reduced seizure duration and frequency, highlighting its potential as an anticonvulsant agent .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors in biological systems.

  • Pathways Involved: The exact pathways depend on the biological context but could involve signaling cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, physicochemical properties, and biological relevance.

Structural Analogues

Compound Name / ID (Evidence) Key Substituents Structural Differences Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-Cyanophenyl (thiazole), ethylsulfonyl (acetamide) ~403.44 (estimated) Not reported
2-(4-Methoxyphenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13, ) 4-Methoxyphenyl (piperazine), p-tolyl (thiazole) Methoxy (electron-donating) vs. cyanophenyl (electron-withdrawing); piperazine vs. ethylsulfonyl 422.54 289–290
GSK1570606A (N-(4-(pyridin-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide, ) 4-Fluorophenyl (acetamide), pyridyl (thiazole) Fluorine (moderate electron-withdrawing) vs. ethylsulfonyl; pyridyl vs. cyanophenyl ~345.38 Not reported
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (Compound 5i, ) Morpholinosulfonyl (phenyl), phenylamino (acetamide) Morpholine ring vs. ethylsulfonyl; phenylamino vs. thiazole ~405.45 190–192
2-((4-Oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)-N-phenylacetamide (Compound 5, ) Sulfamoylphenyl (quinazolinone), phenyl (acetamide) Quinazolinone core vs. thiazole; sulfamoyl vs. ethylsulfonyl ~438.47 269.0

Physicochemical and Electronic Properties

  • Electron Effects: The 4-cyanophenyl group in the target compound is strongly electron-withdrawing, enhancing electrophilicity of the thiazole ring compared to methoxy (electron-donating, ) or pyridyl (moderate electron-withdrawing, ) substituents.
  • Solubility :

    • Ethylsulfonyl likely improves aqueous solubility compared to hydrophobic groups like tetradecyl chains (e.g., ).

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic compound that belongs to the thiazole derivative class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring , a cyanophenyl group , and an ethylsulfonyl benzamide moiety . The synthesis typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring through cyclization.
  • Introduction of the cyanophenyl group via nucleophilic aromatic substitution.
  • Attachment of the ethylsulfonyl benzamide through sulfonylation reactions.

These steps are crucial for achieving the desired structural characteristics that contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound was evaluated against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the substituents can enhance or diminish antimicrobial efficacy. Notably, compounds with electron-withdrawing groups tend to show improved activity against resistant strains like MRSA .

Microorganism Activity
Escherichia coliModerate effectiveness
Staphylococcus aureusHigh effectiveness
Methicillin-resistant S. aureusSignificant activity
Candida albicansModerate effectiveness

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies indicate that compounds containing a thiazole moiety can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The IC50 values for certain derivatives have been reported as low as 1.61 µg/mL, suggesting potent cytotoxicity .

Mechanisms of Action:

  • Interaction with specific enzymes or receptors involved in cell growth and survival.
  • Induction of oxidative stress leading to apoptosis in cancer cells.
  • Modulation of signaling pathways related to inflammation and cell cycle regulation.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study screened multiple thiazole derivatives, including our compound, against common pathogens using standard antimicrobial testing methods. The results indicated that the compound exhibited notable activity against Gram-positive bacteria, particularly MRSA, highlighting its potential as a therapeutic agent in treating resistant infections .
  • Cytotoxicity Assessment : In vitro studies involving various cancer cell lines demonstrated that this compound significantly reduced cell viability compared to control groups, with detailed SAR analyses revealing that specific structural features were critical for its activity .

Q & A

Basic: What synthetic routes are available for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, and how are reaction conditions optimized?

Answer:
The compound can be synthesized via N-acylation of 2-amino-4-(4-cyanophenyl)thiazole with 2-(4-(ethylsulfonyl)phenyl)acetyl chloride. Key steps include:

  • Thiazole core formation : Cyclization of thiourea derivatives with α-halo ketones (e.g., using chloroacetone) under basic conditions .
  • Acylation : Reacting the thiazol-2-amine intermediate with an activated acetyl derivative (e.g., chloroacetamide or acetyl chloride) in anhydrous THF or DCM, often with catalysts like DMAP or NaH .
  • Critical conditions : Moisture-free environments, controlled temperatures (0–60°C), and purification via silica gel chromatography (ethyl acetate/hexane gradients) to isolate the product (>95% purity) .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation, and what key features do they identify?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.5–8.2 ppm confirm aromatic protons from the 4-cyanophenyl and ethylsulfonylphenyl groups. The thiazole C5-H appears as a singlet near δ 7.1 ppm .
    • ¹³C NMR : Carbonyl signals (C=O) at ~168–170 ppm and nitrile (CN) at ~115 ppm validate the acetamide and cyanophenyl moieties .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ align with the calculated molecular weight (e.g., m/z ~410–420) .
  • X-ray crystallography (for analogues): Reveals planarity of the thiazole ring and intermolecular hydrogen bonding (e.g., C–H⋯O interactions involving the sulfonyl group) .

Advanced: How should researchers design kinase inhibition assays to evaluate this compound’s activity, and what controls are critical?

Answer:

  • Assay design :
    • Use recombinant Aurora kinases (A/B/C) or related targets in ATP-binding assays with [γ-³²P]ATP.
    • Measure IC₅₀ values via dose-response curves (0.001–10 µM) and compare to standard inhibitors (e.g., staurosporine) .
  • Controls :
    • Positive : Known kinase inhibitors (e.g., compound 31 in with IC₅₀ = 0.042 µM for Aurora-A).
    • Negative : Solvent-only wells (DMSO ≤1%).
    • Counter-screens : Test selectivity against off-target kinases (e.g., EGFR, VEGFR) .

Advanced: How can structural contradictions in SAR data be resolved when modifying the thiazole or acetamide groups?

Answer:

  • Systematic substitution :
    • Replace the 4-cyanophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on activity .
    • Modify the ethylsulfonyl group to methylsulfonyl or sulfonamide derivatives to study steric and solubility impacts .
  • Computational modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in kinase active sites. Validate with MD simulations to assess stability .
  • Data normalization :
    • Use normalized activity ratios (e.g., logP vs. IC₅₀) to distinguish electronic vs. steric contributions .

Advanced: What in vitro assays assess the ethylsulfonyl group’s impact on pharmacokinetics, and how are results interpreted?

Answer:

  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid. Compare to methylsulfonyl analogues .
  • Metabolic stability :
    • Incubate with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS. Half-life (t₁/₂) >60 min suggests favorable stability .
  • Plasma protein binding (PPB) : Use ultrafiltration or equilibrium dialysis. PPB <90% indicates sufficient free fraction for efficacy .

Basic: What are common synthetic impurities, and how are they characterized?

Answer:

  • Byproducts :
    • Unreacted thiazol-2-amine : Detected via TLC (Rf ~0.3 in ethyl acetate) and removed by column chromatography .
    • Di-acylated products : Identified by mass spectrometry (m/z ~600–650) and minimized by limiting acylating agent stoichiometry (1.1 eq) .
  • Quantification :
    • HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient). Impurity thresholds <0.5% .

Advanced: How do crystallographic data from analogues inform structural optimization?

Answer:

  • Intermolecular interactions :
    • Sulfonyl oxygen atoms participate in C–H⋯O hydrogen bonds, stabilizing crystal packing. Modifying the ethyl group to bulkier substituents (e.g., isopropyl) may disrupt crystallization, affecting solubility .
  • Torsional angles :
    • Nitro or cyano groups on the phenyl ring induce torsional twists (e.g., O–N–C–C angles ~160°), which can be optimized for target binding via substituent positioning .

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